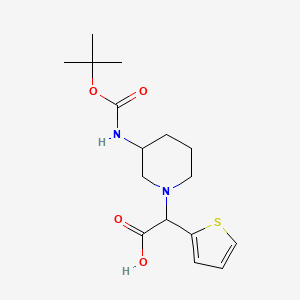

(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid

Description

(3-Boc-amino-piperidin-1-yl)-thiophen-2-yl-acetic acid is a synthetic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a thiophen-2-yl-acetic acid moiety.

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-23-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSUBXXENWVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-49-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-thienyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid typically involves multiple steps, starting with the protection of the amino group on the piperidine ring using a Boc groupThe Boc protection is achieved using tert-butyl dicarbonate ((Boc)2O) under mild acidic conditions The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.

Substitution: The Boc group can be removed under acidic conditions to expose the amino group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives.

Scientific Research Applications

(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid: Applications in Scientific Research

This compound is a complex organic compound with a piperidine ring, a thiophene ring, and an acetic acid moiety. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the piperidine ring. It has a wide range of applications in scientific research.

Chemistry Applications

This compound is used as an intermediate in the synthesis of complex organic molecules. It is a component in the creation of advanced materials .

Biological Applications

This compound is studied for its potential as a building block in the design of bioactive compounds. Due to its potential biological activities, this compound is of interest in medicinal chemistry, particularly regarding enzyme inhibition and receptor modulation.

This compound as an Enzyme Inhibitor

The compound has been studied for its ability to act as an enzyme inhibitor by interacting with various biological macromolecules, making it a candidate for developing therapeutic agents targeting specific enzymes. For instance, it has shown potential in inhibiting histone acetyltransferases, which are crucial in regulating gene expression.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | p300 HAT | 8.6 |

| Other Thiophene Derivatives | Various | 1.6 - 10 |

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the compound's effectiveness compared to other derivatives.

Medical Applications

This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis. The compounds can be used for the prevention or treatment of diseases or conditions such as type 1 and type 2 diabetes mellitus .

Industrial Applications

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is largely dependent on its structural components. The piperidine ring can interact with various biological targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity. The acetic acid moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Positional Isomers: Thiophen-3-yl vs. Thiophen-2-yl Substitution

- Compound: (4-Boc-amino-piperidin-1-yl)-thiophen-3-yl-acetic acid (CAS: 885275-49-0) Structural Differences: The Boc-protected amine is on the piperidine’s 4-position, and the thiophene is substituted at the 3-position instead of the 2-position.

- Compound: 2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS: 40512-57-0) Structural Differences: Lacks the piperidine ring entirely, with the Boc group directly attached to the acetic acid’s α-carbon. Implications: The absence of the piperidine ring simplifies the structure but reduces conformational flexibility, which may limit interactions with complex binding sites .

Heterocycle Replacement: Furan vs. Thiophene

- Compound: (3-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid (CAS: 885276-61-9) Structural Differences: Replaces the thiophene sulfur with an oxygen atom (furan ring). Implications:

- Electronic Effects : Furan’s oxygen is more electronegative than thiophene’s sulfur, reducing aromaticity and altering electron density.

- Metabolic Stability : Thiophenes are generally more metabolically stable than furans due to sulfur’s lower electronegativity.

Ring Size Variation: Piperidine vs. Pyrrolidine

- Compound: (3-Boc-amino-pyrrolidin-1-yl)-thiophen-2-yl-acetic acid Structural Differences: Features a five-membered pyrrolidine ring instead of a six-membered piperidine. Implications:

- Conformational Flexibility : Piperidine’s larger ring reduces ring strain, enabling more stable conformations.

- Bioactivity : Pyrrolidine derivatives may exhibit different pharmacokinetic profiles due to altered lipophilicity and hydrogen-bonding capacity. This compound is also discontinued .

Comparative Data Table

Research and Practical Considerations

- Synthetic Utility : The Boc group in these compounds facilitates selective deprotection for further functionalization, making them intermediates in drug discovery.

- Safety : Thiophene-containing compounds generally require careful handling due to possible sulfur-related reactivity, whereas furan derivatives may pose higher metabolic risks .

Biological Activity

(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of the Amine Group : The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group.

- Formation of Thiophene Derivative : Thiophene-2-carboxylic acid is converted to its corresponding acid chloride.

- Coupling Reaction : The Boc-protected piperidine is coupled with the thiophene acid chloride in the presence of a base like triethylamine.

This multi-step synthesis allows for the creation of the desired compound while maintaining functional group integrity necessary for biological activity.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. It interacts with various biological macromolecules, making it a candidate for developing therapeutic agents targeting specific enzymes. For instance, it has shown potential in inhibiting histone acetyltransferases, which are crucial in regulating gene expression .

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | p300 HAT | 8.6 |

| Other Thiophene Derivatives | Various | 1.6 - 10 |

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the compound's effectiveness compared to other derivatives.

Receptor Modulation

Additionally, this compound has been explored for its potential as a receptor modulator. Its structural features allow it to interact with cell surface receptors, influencing signal transduction pathways and cellular responses .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Anticancer Activity : Research on similar piperidine derivatives has demonstrated that compounds can significantly decrease cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7. For example, a related compound showed a reduction in cell viability at concentrations as low as 6.25 µM .

- Antioxidant Properties : Some derivatives have shown promising antioxidant activities, which are essential for combating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymes : The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity.

- Modulation of Receptors : By interacting with receptors on cell surfaces, it alters intracellular signaling pathways, potentially leading to therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.